molecular formula C21H22O5 B14534637 1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione CAS No. 62619-62-9

1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione

Cat. No.: B14534637
CAS No.: 62619-62-9
M. Wt: 354.4 g/mol
InChI Key: JZXKDRKFFSSKBZ-UHFFFAOYSA-N
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Description

1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of methoxyphenyl groups attached to a heptane backbone with three ketone functionalities. Its molecular formula is C19H20O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione typically involves the condensation of appropriate methoxybenzaldehydes with a heptane derivative under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by oxidation to introduce the ketone functionalities. The reaction mixture is usually stirred at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain viral proteins, thereby preventing viral replication. The compound may also modulate inflammatory pathways by targeting key enzymes and transcription factors .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

62619-62-9

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

1,7-bis(4-methoxyphenyl)heptane-1,4,7-trione

InChI

InChI=1S/C21H22O5/c1-25-18-9-3-15(4-10-18)20(23)13-7-17(22)8-14-21(24)16-5-11-19(26-2)12-6-16/h3-6,9-12H,7-8,13-14H2,1-2H3

InChI Key

JZXKDRKFFSSKBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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